molecular formula C6H16BrN B1600376 1-Hexanamine, hydrobromide CAS No. 7334-95-4

1-Hexanamine, hydrobromide

Cat. No.: B1600376
CAS No.: 7334-95-4
M. Wt: 182.1 g/mol
InChI Key: ZLSVALLKHLKICA-UHFFFAOYSA-N
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Description

1-Hexanamine, hydrobromide is a chemical compound with the molecular formula C6H15N·HBr. It is a primary aliphatic amine, which means it contains a straight-chain alkyl group attached to an amino group. This compound is often used in various chemical reactions and has applications in different scientific fields.

Biochemical Analysis

Biochemical Properties

1-Hexanamine, hydrobromide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as hexokinase, which is involved in the phosphorylation of glucose. The interaction between this compound and hexokinase can influence the enzyme’s activity, potentially affecting glucose metabolism. Additionally, this compound may interact with other proteins and biomolecules, altering their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, it can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, the binding of this compound to hexokinase can inhibit or activate the enzyme, depending on the context. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. In some cases, high doses of this compound can result in toxic or adverse effects, such as cellular damage or dysfunction. It is important to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, its interaction with hexokinase can influence glucose metabolism, leading to changes in the production and utilization of energy within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and effects on cellular processes .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its effects on cellular function. The targeting of this compound to particular organelles or regions within the cell can be mediated by targeting signals or post-translational modifications. For instance, the localization of this compound to mitochondria can influence mitochondrial function and energy production .

Preparation Methods

1-Hexanamine, hydrobromide can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of 1-bromohexane with ammonia. The reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas. The reaction proceeds as follows:

[ \text{CH}_3(\text{CH}_2)_4\text{CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_4\text{CH}_2\text{NH}_2 + \text{HBr} ]

In industrial settings, the production of this compound may involve more complex processes, including the use of specialized equipment to ensure high purity and yield.

Chemical Reactions Analysis

1-Hexanamine, hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: As mentioned earlier, it can be synthesized through nucleophilic substitution reactions.

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in substitution reactions with halogenated compounds to form different amines.

Common reagents used in these reactions include ammonia, hydrogen peroxide, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hexanamine, hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of other amines and related compounds.

    Biology: It can be used in the study of biological amines and their roles in various physiological processes.

    Industry: It is used in the production of various chemicals and materials, including surfactants and polymers.

Comparison with Similar Compounds

1-Hexanamine, hydrobromide can be compared with other similar compounds, such as:

    1-Hexanamine: The base form of the compound without the hydrobromide component.

    2-Ethylhexylamine: A branched-chain amine with similar properties.

    Hexylamine: Another straight-chain amine with a similar structure.

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the formation of hydrobromide salts, which can have different solubility and stability properties compared to other amines.

Properties

IUPAC Name

hexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSVALLKHLKICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435972
Record name 1-Hexanamine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7334-95-4
Record name 1-Hexanamine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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